3-Methoxybenzo[d]isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methoxy-1,2-benzoxazole |
InChI |
InChI=1S/C8H7NO2/c1-10-8-6-4-2-3-5-7(6)11-9-8/h2-5H,1H3 |
InChI Key |
XOTZFHRCQSRHIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxybenzo D Isoxazole and Its Derivatives
Precursor-Based Syntheses
Precursor-based strategies are common for creating the benzo[d]isoxazole ring system. These methods typically involve the intramolecular cyclization of a suitably substituted benzene (B151609) ring, where the atoms required for the isoxazole (B147169) ring are already attached to the aromatic precursor.
Synthesis from Substituted Salicylaldehydes
A foundational route to the benzo[d]isoxazole core involves the use of substituted salicylaldehydes (2-hydroxybenzaldehydes). The synthesis generally proceeds in a two-step sequence. First, the salicylaldehyde (B1680747) is reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding salicylaldehyde oxime. In the second step, this oxime undergoes an intramolecular cyclization to form the benzo[d]isoxazole ring. The cyclization is often achieved through oxidative methods. For a 3-methoxy derivative, the synthetic scheme would logically start from a precursor that allows for the introduction or presence of the methoxy (B1213986) group at the 3-position.
Routes from 2-Hydroxyaryl Oximes and Imines
The cyclization of 2-hydroxyaryl oximes is a key step in many synthetic pathways leading to benzo[d]isoxazoles. An efficient method has been developed for the synthesis of dihydrobenzo[d]isoxazoles, which can be precursors to fully aromatized systems. This involves the in situ generation of a ketonitrone intermediate from a ketoxime and an aryne, which then cyclizes. nih.gov While this specific method leads to a dihydro derivative with a quaternary carbon, it highlights the versatility of oximes in forming the isoxazole ring fused to a benzene core under transition-metal-free conditions. nih.gov Oxidative conversion of unsaturated oximes using reagents like manganese dioxide can also yield 3-aryl isoxazoles. mdpi.com
Conversion of 2-(Benzo[d]isoxazol-3-yl)acetic Acid Derivatives
Derivatives of 2-(benzo[d]isoxazol-3-yl)acetic acid serve as important intermediates for further functionalization. Research has demonstrated the synthesis of novel N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles starting from the condensation of o-phenylenediamine (B120857) with benzo[d]isoxazol-3-yl-acetic acid. researchgate.net Furthermore, a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones have been prepared and evaluated for biological activity. nih.gov The synthesis of the key intermediate, benzo[d]isoxazole-3-carboxylic acid, can be accomplished through a multi-step process including esterification, carbonation, ring-forming condensation, and hydrolysis. nih.gov This carboxylic acid can then be converted to various amides, demonstrating a versatile handle for creating a diverse library of derivatives. nih.gov
Multi-step Pathways Utilizing Specific Starting Materials
Complex benzo[d]isoxazole derivatives often require multi-step synthetic sequences. A notable example involves the synthesis of 3-methoxy acetophenone (B1666503) isoxazole derivatives. This pathway begins with the Claisen-Schmidt condensation of 3-methoxy acetophenone with various substituted benzaldehydes to produce chalcone (B49325) intermediates. researchgate.net These chalcones are then subjected to a cyclization reaction with hydroxylamine hydrochloride in ethanol (B145695) to yield the final 3,5-disubstituted isoxazole derivatives. researchgate.net
Another comprehensive multi-step synthesis focuses on producing N-phenylbenzo[d]isoxazole-3-carboxamide derivatives. nih.gov This five-step route starts from commercially available precursors and proceeds through esterification, carbonation, ring-forming condensation to build the benzo[d]isoxazole core, followed by hydrolysis and amide condensation to attach the final side chain. nih.gov This approach is advantageous as the key intermediate, benzo[d]isoxazole-3-carboxylic acid, can be purified without chromatography, making it suitable for larger-scale synthesis. nih.gov
| Reaction Pathway | Starting Materials | Key Intermediates | Final Product Class |
| Chalcone Cyclization researchgate.net | 3-Methoxy Acetophenone, Substituted Benzaldehydes | 3-Methoxy Substituted Chalcones | 3-(3-methoxyphenyl)-5-aryl-isoxazoles |
| Carboxamide Synthesis nih.gov | Commercially available phenols | Benzo[d]isoxazole-3-carboxylic acid | N-phenylbenzo[d]isoxazole-3-carboxamides |
Cycloaddition Reactions in Isoxazole Ring Formation
Cycloaddition reactions represent a powerful tool for constructing the isoxazole ring from acyclic components. These methods are particularly useful for creating a wide variety of substitution patterns on the heterocyclic ring.
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes and Alkenes
The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is one of the most fundamental and widely used methods for synthesizing the isoxazole or isoxazoline (B3343090) ring, respectively. nih.govnih.gov This reaction, often referred to as a [3+2] cycloaddition, forms the five-membered heterocyclic ring in a single, highly efficient step. nih.gov
The nitrile oxides are often unstable and are typically generated in situ from precursors such as aldoximes (via oxidation with reagents like chloramine-T or N-chlorosuccinimide), hydroximoyl chlorides (via dehydrohalogenation with a base), or nitroalkanes. chemtube3d.combeilstein-journals.org The reaction with a terminal alkyne generally leads to the regioselective formation of 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org
The scope of this reaction is broad, tolerating a wide range of functional groups on both the nitrile oxide and the dipolarophile. nih.govresearchgate.net Various conditions have been developed to promote this reaction, including thermal heating, microwave irradiation, and the use of catalysts. nih.govnih.gov Copper(I)-catalyzed versions of this reaction are particularly effective for the reaction of terminal acetylenes with in situ generated nitrile oxides, providing excellent yields and regioselectivity. organic-chemistry.org This methodology allows for the construction of diverse isoxazole libraries from readily available starting materials. nih.gov
| Reactants | Reaction Type | Product | Key Features |
| Nitrile Oxide + Alkyne | 1,3-Dipolar Cycloaddition | Isoxazole | High regioselectivity for 3,5-disubstituted products. nih.govnih.gov |
| Nitrile Oxide + Alkene | 1,3-Dipolar Cycloaddition | Isoxazoline (2-Isoxazoline) | Can be subsequently oxidized to isoxazoles. researchgate.netmdpi.com |
Intramolecular Cyclization of Propargyl/Propynone Oximes
Intramolecular cyclization of oximes derived from propargyl precursors represents a direct and efficient route to the isoxazole core. This strategy relies on the propensity of the oxime's hydroxyl group to attack the proximal alkyne, initiating ring closure.
A notable advancement in this area is a one-pot protocol starting from propargylamines. youtube.comyoutube.comorganic-chemistry.org This method involves the initial oxidation of propargylamines to their corresponding oximes, which then undergo an in situ copper(I) chloride (CuCl)-mediated intramolecular cyclization. youtube.comorganic-chemistry.orgmdpi.com This facile strategy is advantageous due to its operational simplicity and wide functional group compatibility, providing a straightforward way to construct a range of isoxazole derivatives. youtube.comorganic-chemistry.org A key challenge in the cyclization of propynone oximes is stereochemistry; the reaction typically proceeds only from the Z-isomer, where the hydroxyl group and the alkynyl group are in a cis relationship, allowing for effective cyclization. youtube.comnih.gov The copper catalyst in the one-pot method is hypothesized to facilitate the isomerization of the initially formed E-isomer to the reactive Z-isomer, thus ensuring complete conversion to the isoxazole product. youtube.comnih.gov
The intramolecular nitrile oxide cycloaddition (INOC) is another powerful variant of this strategy. beilstein-journals.orgresearchgate.net In this approach, an aldoxime tethered to an alkyne is converted in situ to a nitrile oxide intermediate. beilstein-journals.org This highly reactive dipole then undergoes a [3+2] cycloaddition with the neighboring alkyne, efficiently forming the isoxazole ring fused to another cyclic system. beilstein-journals.orgresearchgate.net This method has been successfully employed to create complex, multi-ring heterocyclic systems in high yield. beilstein-journals.org
| Starting Material | Reaction Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Propargylamines | m-CPBA (oxidation), then CuCl (cyclization) | 5-substituted and 3,5-disubstituted isoxazoles | One-pot, high functional group tolerance, regiospecific. | youtube.comyoutube.com |
| N-propargylbenzimidazole oxime | Bleach, DCM (in situ nitrile oxide formation) | Tetracyclic isoxazole-containing ring system | Intramolecular [3+2] cycloaddition (INOC), forms two rings simultaneously. | beilstein-journals.orgresearchgate.net |
[3+2]-Cycloaddition with Benzoquinones or Arynes
The [3+2]-cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic synthesis. Utilizing highly reactive intermediates like arynes or quinones as the two-atom component provides a powerful method for constructing the benzo[d]isoxazole ring system.
The reaction of arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, with nitrile oxides constitutes a direct and efficient protocol for synthesizing functionalized benzisoxazoles. ias.ac.inresearchgate.net Nitrile oxides can also be generated in situ from chlorooximes using a fluoride (B91410) ion source, which simultaneously induces the formation of benzyne (B1209423). ias.ac.in This concurrent generation of both reactive intermediates under mild conditions makes the process highly effective, tolerating a variety of functional groups on both the aryne precursor and the chlorooxime. ias.ac.inresearchgate.net This approach has been shown to successfully produce benzisoxazoles bearing aryl, alkyl, alkenyl, and heterocyclic substituents at the 3-position. ias.ac.in A related strategy involves the [3+2] cycloaddition of arynes with oxaziridines to yield dihydrobenzisoxazoles. researchgate.net
Quinones also serve as effective partners in cycloaddition reactions. The 1,3-dipolar cycloaddition of benzonitrile (B105546) oxides to naphthoquinones has been successfully utilized to synthesize isoxazolo-fused naphthoquinones, a class of compounds investigated for their biological activity. mdpi.com While o-benzoquinones are known to participate in various cycloaddition modes, including hetero Diels-Alder reactions, their application in direct [3+2] cycloadditions with nitrile oxides to form the simpler benzo[d]isoxazole core is a conceptually viable, though less commonly documented, pathway. mdpi.com
| Dipole | Dipolarophile | Reaction Conditions | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Nitrile Oxides (from chlorooximes) | Arynes (from o-(trimethylsilyl)aryl triflates) | Fluoride ion (e.g., CsF) | 3-Substituted Benzisoxazoles | In situ generation of both reactive species; mild conditions. | ias.ac.inresearchgate.net |
| Oxaziridines | Arynes | CsF, elevated temperature | Dihydrobenzisoxazoles | Involves C-O bond cleavage of the oxaziridine. | researchgate.net |
| Benzonitrile Oxides | Naphthoquinones | Not specified | Isoxazolo-fused naphthoquinones | Builds complex, biologically relevant scaffolds. | mdpi.com |
Catalytic Approaches to Isoxazole Synthesis
Catalysis has revolutionized organic synthesis, and the construction of isoxazoles is no exception. Various transition metals, including copper, palladium, silver, and gold, have been employed to catalyze key bond-forming events, offering mild conditions, high efficiency, and unique selectivity.
Copper-Catalyzed Cycloaddition and Cyclization Reactions
Copper catalysis is widely employed for isoxazole synthesis, particularly in cycloaddition and cyclization reactions. The copper(I)-catalyzed "click" reaction between terminal acetylenes and in situ generated nitrile oxides is a quintessential example. nih.gov This one-pot, three-component reaction starts from an aldehyde, which is converted to an aldoxime and then to a nitrile oxide, which subsequently undergoes a highly regioselective cycloaddition with a copper(I) acetylide to furnish 3,5-disubstituted isoxazoles in good yields. nih.gov This process is robust, tolerates a wide range of functional groups, and can often be performed in aqueous solvents. nih.gov
Copper catalysts are also crucial for intramolecular cyclization pathways. As mentioned previously, CuCl is an effective mediator for the cyclization of propargyl oximes, which are generated in situ from the oxidation of propargylamines. youtube.comyoutube.comorganic-chemistry.orgnih.gov This copper-mediated process provides a regiospecific route to 5-substituted and 3,5-disubstituted isoxazoles. youtube.com Furthermore, copper(I) iodide (CuI) has been utilized as a catalyst for the [3+2] cycloaddition between propargylic alkynes and arylnitrile oxides, yielding novel 3,5-disubstituted isoxazoles.
Palladium-Catalyzed C-H Activation and Annulation Strategies
Palladium catalysis has enabled the development of elegant strategies for isoxazole synthesis that proceed via C-H bond activation and annulation. These methods avoid the need for pre-functionalized starting materials, thereby increasing atom economy.
One such strategy is the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.net This reaction involves the palladium-catalyzed activation of the C-H bond ortho to the phenoxy group, followed by annulation with the aldehyde to construct the benzo[d]isoxazole ring. researchgate.net This method has been applied to the synthesis of active pharmaceutical intermediates.
Direct C-H arylation of the isoxazole ring itself is another powerful application of palladium catalysis. The C-H bond at the 5-position of the isoxazole ring can be selectively activated and coupled with aryl iodides to produce 5-arylisoxazoles in moderate to good yields. Similarly, isoxazoles with unsubstituted C4 and C5 positions can undergo a double C-H bond arylation with aryl bromides to yield C4,C5-diarylated products. Additionally, palladium-catalyzed cascade reactions, such as the annulation/allylation of alkynyl oxime ethers with allyl halides, provide rapid access to fully substituted isoxazoles under mild conditions.
Silver-Catalyzed Methods for Nitrogen Heterocycles
While less common than copper or palladium, silver catalysis offers a valuable and often complementary approach to the synthesis of nitrogen heterocycles, including isoxazoles. Silver catalysis presents a "greener" face in organic synthesis, and its unique reactivity makes it an attractive choice.
A notable example is the silver carbonate (Ag₂CO₃)-catalyzed [3+2] cycloaddition of a propargyl-substituted dihydroisoindolin-1-one with various arylnitrile oxides. This process provides a novel and efficient method for the synthesis of complex isoxazole-substituted dihydroisoindolin-1-ones in good yields. This reaction highlights the potential of silver catalysts to promote regioselective cycloadditions, expanding the toolbox for constructing diverse heterocyclic frameworks.
Gold-Catalyzed Cycloisomerization of Acetylenic Oximes
Gold catalysts, particularly gold(III) chloride (AuCl₃), have emerged as exceptionally effective promoters for the cycloisomerization of α,β-acetylenic oximes to form isoxazoles. mdpi.com This methodology is characterized by its mild reaction conditions, high efficiency, and excellent yields. mdpi.com
The mechanism involves the activation of the alkyne's triple bond by the gold catalyst, which facilitates the nucleophilic attack by the oxime's oxygen atom, leading to cyclization. mdpi.com Subsequent protodeauration regenerates the catalyst and yields the aromatic isoxazole ring. mdpi.com This method is highly versatile and allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply choosing the appropriate substituents on the acetylenic oxime precursor. The reaction proceeds well with oximes bearing both terminal and internal alkynes. An important aspect of this method is its stereoselectivity; studies have shown that only the Z-isomer of the oxime undergoes the gold-catalyzed cyclization, while the E-isomer remains unreacted.
| Catalyst Type | Reaction Type | Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Copper (Cu(I)) | [3+2] Cycloaddition | Nitrile oxides and terminal acetylenes | High regioselectivity ("click" reaction), one-pot procedure. | nih.gov |
| Palladium (Pd(II)) | C-H Activation / Annulation | N-phenoxyacetamides and aldehydes | High atom economy, avoids pre-functionalization. | researchgate.net |
| Silver (Ag₂CO₃) | [3+2] Cycloaddition | Propargyl compounds and arylnitrile oxides | Efficient for complex substrates, offers alternative reactivity. | |
| Gold (AuCl₃) | Cycloisomerization | α,β-Acetylenic oximes | Mild conditions, excellent yields, high versatility. | mdpi.com |
Organocatalytic and Biocatalytic Pathways (e.g., Amine-Functionalized Cellulose)
Organocatalysis and biocatalysis represent a paradigm shift towards greener and more sustainable chemical synthesis. These methods circumvent the need for often toxic and expensive metal catalysts, offering mild reaction conditions and high selectivity.
A notable example in the synthesis of related isoxazole structures involves the use of amine-functionalized cellulose (B213188) as a biodegradable and efficient organocatalyst. researchgate.netmdpi.com In one study, propylamine-functionalized cellulose (Cell-Pr-NH₂) was employed to catalyze a three-component reaction between various aldehydes, β-ketoesters, and hydroxylamine hydrochloride. researchgate.netpreprints.org This one-pot synthesis, conducted in water at room temperature, produced a range of 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields. preprints.orgresearchgate.net The methodology highlights key principles of green chemistry, including the use of an environmentally benign solvent (water), energy efficiency, and high atom economy. mdpi.comresearchgate.net
The optimization of this reaction for the synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, a derivative containing a key methoxy-substituted aryl group, demonstrated the catalyst's efficacy. The use of just 14 mg of Cell-Pr-NH₂ was sufficient to achieve high yields in short reaction times. preprints.orgresearchgate.net This biocatalytic approach, leveraging a modified natural polymer, presents a viable and sustainable pathway for constructing isoxazole cores that could be adapted for benzo[d]isoxazole synthesis. mdpi.com Another study reported the use of lipase (B570770) as a biocatalyst for a similar one-pot multicomponent synthesis of isoxazole-5(4H)-one derivatives in water. researchgate.net
Table 1: Amine-Functionalized Cellulose Catalyzed Synthesis of an Isoxazol-5(4H)-one Derivative researchgate.net
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Cell-Pr-NH₂ (14 mg) | Water | Room Temp. | 25 | 97 |
| 2 | Cell-Pr-NH₂ (10 mg) | Water | Room Temp. | 35 | 92 |
| 3 | Cell-Pr-NH₂ (5 mg) | Water | Room Temp. | 50 | 85 |
Metal-Free and Green Chemistry Routes
The development of metal-free and green synthetic routes is crucial for reducing environmental impact. These methods often employ alternative energy sources or novel catalytic systems to drive reactions efficiently and cleanly.
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields compared to conventional heating. abap.co.in This technique is particularly effective for 1,3-dipolar cycloaddition reactions, a cornerstone of isoxazole synthesis. nih.govnih.gov
A one-pot, three-component synthesis of 3,4,5-substituted isoxazoles has been developed utilizing microwave heating. organic-chemistry.org The process involves a Sonogashira coupling of acid chlorides with terminal alkynes, followed by the in-situ generation of nitrile oxides and a subsequent 1,3-dipolar cycloaddition. organic-chemistry.org Microwave assistance dramatically reduced the reaction time from several days to just 30 minutes while minimizing the formation of unwanted byproducts. organic-chemistry.org This method's versatility allows for the synthesis of a wide array of isoxazole derivatives. organic-chemistry.orgsemanticscholar.org Another study reported an efficient microwave-assisted synthesis of 3-substituted bis-isoxazole ethers, demonstrating the broad applicability of this technology in constructing complex molecules bearing the isoxazole core. nih.gov
Sonochemistry, the application of ultrasound to chemical reactions, provides an eco-friendly alternative to traditional methods by enhancing reaction efficiency and reducing energy consumption. mdpi.comnih.gov The integration of ultrasound accelerates reaction kinetics, minimizes byproduct formation, and facilitates the use of green solvents. mdpi.comresearchgate.net
Ultrasound has been successfully applied to the one-pot, multicomponent synthesis of isoxazole scaffolds. mdpi.com For instance, the synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones has been achieved via a vitamin B₁-catalyzed cyclocondensation reaction under ultrasonic irradiation in water. preprints.org This method was effective for various aldehydes, including 2-methoxybenzaldehyde, a direct precursor for derivatives related to 3-methoxybenzo[d]isoxazole. preprints.org Similarly, a one-pot, five-component reaction to produce 3,5-disubstituted isoxazole secondary sulfonamides was significantly enhanced by ultrasonic cavitation, reducing reaction times to under 20 minutes and yielding excellent product quantities. researchgate.net These studies underscore the potential of sonochemical techniques to revolutionize isoxazole synthesis in line with green chemistry principles. nih.govnih.gov
Table 2: Comparison of Synthesis Methods for Isoxazole Derivatives researchgate.net
| Method | Conditions | Time | Yield (%) |
| Magnetic Stirring | Conventional heating | Several hours | Lower |
| Ultrasonic Bath | Ultrasound | 20-28 min | 72-89 |
| Sonotrode | High-intensity ultrasound | 13-17 min | 75-96 |
The use of stable radical catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) enables novel, metal-free transformations under mild conditions. In the context of isoxazole synthesis, TEMPO-mediated reactions offer a selective route to the desired heterocyclic core.
One reported strategy involves the selective synthesis of isoxazoles from oximes using TEMPO as a radical initiator. researchgate.net The reaction proceeds through a 1,5-hydrogen atom transfer (HAT) process, initiating an aliphatic C(sp³)-H bond oxidation and subsequent cyclization to form the isoxazole ring. researchgate.net The selectivity of the reaction to yield isoxazoles over isoxazolines can be controlled by the choice of co-oxidant. researchgate.net Another approach, the Machetti-De Sarlo reaction, utilizes TEMPO as a catalyst for the reaction between nitroalkenes and alkynes to afford isoxazole products under sustainable conditions. organic-chemistry.org These methods provide a direct and metal-free pathway for constructing the isoxazole scaffold from readily available starting materials.
Tandem or cascade reactions offer significant advantages in terms of efficiency by allowing multiple bond-forming events to occur in a single operation without isolating intermediates. A metal-free, cascade strategy has been developed for the synthesis of 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyl compounds. organic-chemistry.orga-z.lu
This reaction employs sodium triflinate (CF₃SO₂Na) as the trifluoromethyl source and tert-butyl nitrite (B80452) (tBuONO) as both an oxidant and a source of the N-O unit. organic-chemistry.orgresearchgate.net The process involves a sequence of trifluoromethyloximation, cyclization, and elimination, leading to the formation of the isoxazole ring. organic-chemistry.org Mechanistic studies have indicated that the reaction proceeds via a radical pathway. a-z.luresearchgate.net This approach is notable for its broad substrate scope and excellent functional group tolerance, providing an efficient and sustainable alternative to traditional multi-step syntheses that often require expensive metal catalysts. organic-chemistry.org
Cascade and Multicomponent Reactions for Scaffold Construction
Cascade and multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to rapidly generate molecular complexity from simple starting materials in a single pot. rug.nlnih.gov These reactions are atom-economical and align well with the principles of green chemistry, making them ideal for constructing diverse heterocyclic scaffolds like benzo[d]isoxazole. mdpi.comrug.nl
The synthesis of isoxazoles is well-suited to MCR strategies. A one-pot, three-component reaction involving the Sonogashira coupling of acid chlorides and terminal alkynes, followed by a 1,3-dipolar cycloaddition with in-situ generated nitrile oxides, exemplifies this approach. organic-chemistry.org This particular sequence, often enhanced by microwave irradiation, provides rapid access to highly substituted isoxazoles. organic-chemistry.org
Five-component reactions have also been developed, further showcasing the power of MCRs. An ultrasound-assisted, one-pot reaction involving saccharin, propargyl bromide, an aldehyde, hydroxylamine hydrochloride, and a primary amine was used to efficiently synthesize isoxazole-secondary sulfonamides. researchgate.net Such strategies, which create multiple new bonds in a single operation, are invaluable for the efficient construction of libraries of complex molecules for drug discovery and materials science. organic-chemistry.orgresearchgate.netresearchgate.net
Regioselective and Stereoselective Synthetic Methodologies
The precise control of substituent placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) is paramount in modern organic synthesis, particularly for creating complex bioactive molecules. In the synthesis of this compound derivatives, these principles are applied to ensure the desired constitutional isomer and stereoisomer are formed, which is often critical for biological activity. Methodologies primarily revolve around cycloaddition reactions, where the nature of the reactants and catalysts dictates the outcome.
Regioselective Synthetic Methodologies
Regioselectivity in the formation of the benzo[d]isoxazole core is most notably addressed through [3+2] cycloaddition reactions. A key strategy involves the reaction of an in situ-generated nitrile oxide with an aryne. organic-chemistry.orgnih.gov This method is powerful as it directly constructs the bicyclic system in a single step.
The reaction typically involves generating the aryne from a silylaryl triflate precursor using a fluoride source, and the nitrile oxide from a hydroximoyl chloride and a mild base. nih.gov The cycloaddition proceeds to yield a single regioisomer, affording a direct route to functionalized benzo[d]isoxazoles. The regioselectivity is inherent to the concerted mechanism of the pericyclic reaction between the symmetrical aryne and the unsymmetrical nitrile oxide.
Detailed research by Dubrovskiy and Larock demonstrated the scope of this transformation. By optimizing the rate of formation for both the benzyne and the nitrile oxide intermediates, high yields of the desired benzisoxazole products were achieved. nih.gov Slow addition of the chlorooxime precursor via syringe pump was found to be crucial for maximizing the yield by aligning the generation rates of the two reactive species. nih.gov
| Entry | Aryne Precursor (Triflate) | Nitrile Oxide Precursor (Chlorooxime) | Conditions | Product | Yield (%) |
| 1 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxy-N-hydroxybenzimidoyl chloride | CsF, CH₃CN, 80 °C, 2.5 h | 3-(4-Methoxyphenyl)benzo[d]isoxazole | 90 |
| 2 | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxy-N-hydroxybenzimidoyl chloride | CsF, CH₃CN, 80 °C, 2.5 h | 5,6-Dimethoxy-3-(4-methoxyphenyl)benzo[d]isoxazole | 65 |
| 3 | 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxy-N-hydroxybenzimidoyl chloride | CsF, CH₃CN, 80 °C, 2.5 h | 5,6-Difluoro-3-(4-methoxyphenyl)benzo[d]isoxazole | 36 |
| 4 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | N-Hydroxy-2-methylpropanimidoyl chloride | CsF, CH₃CN, 80 °C, 2.5 h | 3-Isopropylbenzo[d]isoxazole | 71 |
| 5 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | N-Hydroxy-3-(1-methyl-1H-indol-3-yl)propenimidoyl chloride | CsF, CH₃CN, 80 °C, 2.5 h | 3-(1-Methyl-1H-indol-3-yl)benzo[d]isoxazole | 61 |
Table 1: Regioselective synthesis of benzo[d]isoxazole derivatives via [3+2] cycloaddition of in situ generated arynes and nitrile oxides. Data sourced from Dubrovskiy, A. V., & Larock, R. C. (2010). nih.gov
Another approach to achieve regioselectivity is through intramolecular nitrile oxide cycloaddition (INOC) reactions. In this method, the nitrile oxide and the dipolarophile (an alkyne or alkene) are part of the same molecule. The geometric constraints of the tether connecting the two reactive moieties can force the cycloaddition to proceed with a specific regiochemistry, sometimes leading to 3,4-disubstituted fused isoxazoles, which are challenging to obtain via intermolecular routes. mdpi.com
Stereoselective Synthetic Methodologies
Stereoselectivity is a primary concern when synthesizing derivatives of this compound that contain one or more chiral centers, often on a substituent attached to the heterocyclic core. The 1,3-dipolar cycloaddition of nitrile oxides to chiral or prochiral alkenes is a cornerstone of stereoselective isoxazoline synthesis, and these principles are applicable to the synthesis of complex derivatives.
The diastereoselectivity of the cycloaddition is often controlled by the existing stereocenters in the alkene dipolarophile. For instance, the cycloaddition of nitrile oxides to allylic alcohols can proceed with high diastereoselectivity, where the hydroxyl group directs the approach of the dipole to one face of the double bond. chem-station.com
Pioneering work in this area has shown that excellent stereocontrol is achievable. Carreira and coworkers reported a highly diastereoselective cycloaddition between a nitrile oxide and (R)-3-buten-2-ol, which furnished the corresponding isoxazoline as a single diastereomer. chem-station.com Similarly, Baran and coworkers utilized a 1,3-dipolar cycloaddition in the synthesis of the natural product vinigrol, where the reaction proceeded with complete control over both regioselectivity and stereoselectivity, yielding a single diastereomer on a gram scale. chem-station.com This highlights the reaction's utility in constructing complex stereochemical arrays.
| Entry | Nitrile Oxide | Dipolarophile | Key Conditions | Stereochemical Outcome |
| 1 | Generic Aromatic Nitrile Oxide | (R)-3-Buten-2-ol | Oxidation of corresponding oxime | High diastereoselectivity (single diastereomer reported) |
| 2 | Bromonitrile oxide | Complex olefin intermediate | KHCO₃, in situ generation | Complete regio- and positional selectivity (single diastereomer) |
Table 2: Examples of stereoselective 1,3-dipolar cycloadditions for the synthesis of isoxazoline derivatives. Data sourced from Carreira, E. M., et al. and Baran, P. S., et al. chem-station.com
These methodologies demonstrate that while the core benzo[d]isoxazole ring is planar and achiral, the synthesis of its derivatives can be controlled with a high degree of regio- and stereoselectivity, enabling the creation of structurally complex and stereochemically defined molecules.
Mechanistic Investigations of 3 Methoxybenzo D Isoxazole Formation and Reactivity
Elucidation of Reaction Pathways
The formation of the benzo[d]isoxazole ring system can proceed through several mechanistic routes. The specific pathway is often dictated by the choice of starting materials and reaction conditions. Key areas of investigation include the nature of cycloaddition reactions, the potential for radical-mediated processes, and the dynamics of bond formation.
Concerted vs. Stepwise Mechanisms in Cycloadditions
The [3+2] cycloaddition reaction is a cornerstone in the synthesis of isoxazole (B147169) rings. This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile. In the context of 3-Methoxybenzo[d]isoxazole synthesis, the reaction of an appropriately substituted aryne with a nitrile oxide represents a potential route. The mechanism of such cycloadditions can be either concerted, where the two new sigma bonds are formed simultaneously, or stepwise, involving the formation of a diradical or zwitterionic intermediate. nih.gov
Theoretical studies, often employing Density Functional Theory (DFT) calculations, are instrumental in distinguishing between these pathways. For many 1,3-dipolar cycloadditions leading to isoxazoles, a concerted, albeit often asynchronous, mechanism is favored. mdpi.com The degree of synchronicity can be influenced by the electronic nature of both the dipole and the dipolarophile. Computational models help to visualize the transition state geometries and analyze the bond-forming processes at a molecular level. unimib.it
Radical Pathway Elucidation
While many cycloaddition reactions are believed to proceed through pericyclic mechanisms, the involvement of radical pathways cannot be discounted, particularly under certain reaction conditions. The formation of radical intermediates can be initiated by thermal or photochemical means, or through the use of specific radical initiators. mdpi.com
In the synthesis of isoxazole derivatives, radical mechanisms have been proposed, for instance, in reactions involving certain oxidizing agents or in metal-free cascade reactions. nih.gov The presence of radical species can be inferred through experimental techniques such as electron paramagnetic resonance (EPR) spectroscopy or by observing the effect of radical scavengers on the reaction rate and product distribution. For example, the addition of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can inhibit or completely quench a reaction proceeding through a radical pathway, providing evidence for its involvement. nih.gov
Bond Formation Dynamics (C-O, N-O, C-C, C-N)
The construction of the this compound scaffold involves the precise formation of several key chemical bonds: the C-O and N-O bonds that define the isoxazole ring, and the C-C and C-N bonds that fuse the isoxazole to the benzene (B151609) ring. The timing and sequence of these bond formations are central to understanding the reaction mechanism.
Traditional approaches to 1,2-benzisoxazole (B1199462) synthesis are categorized by the final bond-forming step, which can be either C-O or N-O bond formation. C-O bond formation typically involves the cyclization of an o-substituted aryl oxime under basic conditions. Conversely, N-O bond formation often starts from an o-hydroxyaryl oxime or imine. chim.it The synthesis of 3-substituted 1,2-benzisoxazoles has been achieved through various methods, highlighting the versatility in bond-forming strategies. e-journals.in
Kinetic and Thermodynamic Considerations
The outcome of a chemical reaction, particularly in terms of product distribution and reaction efficiency, is governed by both kinetic and thermodynamic parameters. Understanding these factors is essential for optimizing the synthesis of this compound.
Kinetic vs. Thermodynamic Control in Regioselectivity
In reactions where multiple isomers can be formed, the product ratio is determined by whether the reaction is under kinetic or thermodynamic control. Under kinetic control, the product that is formed fastest (i.e., via the lowest activation energy pathway) will predominate. Under thermodynamic control, the most stable product will be the major isomer.
The synthesis of substituted benzisoxazoles via the [3+2] cycloaddition of unsymmetrical arynes, such as 3-methoxybenzyne, can lead to a mixture of regioisomers. For instance, the reaction of 3-methoxybenzyne has been shown to produce a mixture of regioisomers, with the major isomer being dictated by electronic factors over steric hindrance. nih.gov The ratio of these isomers can be influenced by reaction temperature and time, with lower temperatures often favoring the kinetically controlled product. nih.gov
Table 1: Regioselectivity in the Cycloaddition of 3-Methoxybenzyne
| Reactant | Conditions | Product Ratio (Regioisomers) | Reference |
| 3-Methoxybenzyne | Acetonitrile (B52724), CsF | ~1.8:1 | nih.gov |
This table is for illustrative purposes and based on data for a related reaction.
Reaction Rate Influences and Optimization
The rate of a chemical reaction is influenced by several factors, including temperature, concentration of reactants, solvent polarity, and the presence of catalysts. Optimizing these parameters is key to achieving high yields of this compound in a reasonable timeframe.
For instance, in the synthesis of benzisoxazoles via cycloaddition, the rate of formation of the reactive intermediates (e.g., arynes and nitrile oxides) must be carefully controlled to maximize the yield of the desired product and minimize side reactions such as the dimerization of the nitrile oxide. nih.gov The choice of solvent can also play a crucial role; polar solvents may favor certain reaction pathways over others. d-nb.info Systematic optimization studies, often employing design of experiments (DoE) methodologies, can be used to identify the optimal set of reaction conditions. nih.gov
Table 2: Factors Influencing Reaction Rate in Benzisoxazole Synthesis
| Factor | Effect on Reaction Rate | Optimization Strategy | Reference |
| Temperature | Generally increases rate, but can affect selectivity | Varies depending on kinetic vs. thermodynamic control | nih.gov |
| Base | Affects rate of nitrile oxide formation | Choice of base and concentration | nih.gov |
| Solvent Polarity | Can influence transition state stabilization | Screening of various solvents | d-nb.info |
| Reactant Concentration | Higher concentration can increase rate but also side reactions | Controlled addition of reactants | nih.gov |
This table provides a general overview of factors that can influence the reaction rate in the synthesis of benzisoxazoles.
Role of Intermediates in Reaction Progression
One significant pathway is the thermal or photochemical decomposition of 2-azidoaryl precursors. In these reactions, a highly reactive arylnitrene intermediate is generated. The subsequent intramolecular cyclization of this nitrene leads to the formation of the benzo[d]isoxazole ring. The environment of the reaction can influence the fate of the nitrene intermediate, which may lead to different products.
Another well-established method for constructing the isoxazole ring is through [3+2] cycloaddition reactions. In this context, a nitrile oxide, serving as a three-atom component, reacts with a suitable dipolarophile. For the synthesis of 3,4,5-trisubstituted isoxazoles, the reaction between nitrile oxides and 1,3-dicarbonyl compounds can proceed through intermediates that lead to both C-trapping and O-trapping products, with the desired isoxazole arising from the C-trapped intermediate.
In metal-catalyzed syntheses, particularly those employing rhodium, the reaction mechanism can involve organometallic intermediates. For instance, rhodium(III)-catalyzed C-H activation and functionalization processes are proposed to proceed via the formation of a metalacycle intermediate. While not always essential for the catalytic cycle to proceed, the formation of such intermediates is a key step in many catalytic transformations leading to heterocyclic systems. Rhodium iminocarbenoids have also been proposed as key intermediates in rhodium(II)-catalyzed reactions for the synthesis of related nitrogen-containing heterocycles.
Furthermore, the synthesis of isoxazoles from chalcones involves chalcone (B49325) intermediates themselves, which are prepared from the condensation of ketones and aldehydes. These α,β-unsaturated ketones then react with reagents like hydroxylamine (B1172632) hydrochloride to form the final isoxazole product.
The table below summarizes key intermediates in the formation of the benzo[d]isoxazole and related isoxazole structures.
| Reaction Type | Precursor(s) | Key Intermediate(s) | Product Type |
| Photochemical/Thermal Decomposition | 2-Azidobenzoic acids | Arylnitrene | 2,1-Benzisoxazol-3(1H)-ones |
| [3+2] Cycloaddition | Nitrile Oxides and Alkenes/Alkynes | Nitrile Oxide Dipole | Isoxazoles/Isoxazolines |
| Rhodium-Catalyzed C-H Activation | Azobenzenes and Aldehydes | Rhodacycle | N-Aryl-2H-indazoles |
| Condensation/Cyclization | Ketones and Aldehydes, then Hydroxylamine | Chalcone | Isoxazoles |
Catalytic Mechanisms and Cycles
Catalysis offers efficient and selective routes for the synthesis of benzo[d]isoxazoles and related heterocyclic structures. Rhodium-based catalysts are particularly versatile in this regard, enabling transformations through various mechanistic cycles.
Rhodium(III)-catalyzed synthesis of indazoles, which are structurally related to benzo[d]isoxazoles, has been shown to proceed via C-H bond functionalization and cyclative capture. A general catalytic cycle for such a process can be envisioned as follows:
C-H Activation: The Rh(III) catalyst coordinates to a directing group on the substrate and activates a C-H bond, often at the ortho position of an aromatic ring, to form a rhodacycle intermediate.
Insertion: The unsaturated reactant (e.g., an aldehyde or alkyne) inserts into the Rh-C bond of the intermediate.
Cyclization/Reductive Elimination: Intramolecular cyclization occurs, followed by reductive elimination to release the final heterocyclic product and regenerate the active Rh(III) catalyst.
While this provides a general framework, specific reactions may exhibit variations. For example, deuterium-labeling experiments in some rhodium-catalyzed reactions have indicated that the initial C-H bond cleavage is not the rate-determining step and occurs in a rapid equilibrium before subsequent steps.
Rhodium(II) catalysts are also prominent, particularly in transformations involving diazo compounds. These reactions proceed through the formation of a rhodium carbene intermediate. In the context of synthesizing nitrogen heterocycles, a proposed mechanism involves the reaction of a rhodium(II) catalyst with a 1-sulfonyl-1,2,3-triazole to generate a rhodium iminocarbenoid. This highly reactive intermediate can then undergo transannulation with a nitrile to form an imidazole (B134444) ring system. This type of catalytic cycle highlights the generation and reaction of reactive carbene-like species.
The table below outlines a generalized catalytic cycle for a Rh(III)-catalyzed C-H activation/annulation reaction.
| Step | Description | Intermediate Species |
| 1 | Ligand Exchange | Catalyst-Substrate Complex |
| 2 | C-H Activation | Metallacycle Intermediate |
| 3 | Migratory Insertion | Expanded Metallacycle |
| 4 | Reductive Elimination | Catalyst-Product Complex |
| 5 | Product Dissociation | Regenerated Catalyst |
Other metals, such as platinum and copper, also catalyze the formation of isoxazole rings. Platinum-catalyzed cyclizations can proceed via carbene intermediates to yield isoxazoles. Copper-catalyzed azide-alkyne cycloadditions are fundamental in forming triazole rings, a reaction that shares mechanistic principles with the formation of other five-membered heterocycles.
Table of Compounds
| Compound Name |
| This compound |
| 2,1-Benzisoxazol-3(1H)-one |
| N-Aryl-2H-indazole |
| Chalcone |
| 1-Sulfonyl-1,2,3-triazole |
| Imidazole |
| Indazole |
| Triazole |
| Diazo compound |
| Nitrile |
| Aldehyde |
| Alkyne |
| Hydroxylamine hydrochloride |
| 2-Azidobenzoic acid |
| Rhodium |
| Platinum |
| Copper |
| Deuterium |
Stereochemical Aspects
The stereochemistry of reactions leading to and involving benzo[d]isoxazoles is a critical aspect that influences the structure and potential applications of the resulting products. Key stereochemical considerations include the control of geometric isomers in precursors and the application of asymmetric catalysis to achieve enantiomerically enriched products.
The formation of the isoxazole ring, a core component of the benzo[d]isoxazole structure, can be highly dependent on the stereochemistry of the precursors, particularly oxime intermediates. Oximes can exist as E and Z isomers, and the geometry of the oxime can dictate the feasibility and outcome of the cyclization reaction.
In the synthesis of highly substituted isoxazoles via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, it has been observed that only the Z isomer undergoes the desired cyclization. When a mixture of E and Z isomers of the oxime precursor is formed, they can sometimes be separated. However, attempts to isomerize the unwanted E isomer and subsequently cyclize it have been unsuccessful in certain cases, highlighting the stereospecificity of the reaction. The isomerization of a 1:1 mixture of E/Z O-methyl oximes to the exclusive E isomer has been noted upon attempts at silica (B1680970) gel chromatography, underscoring the importance of carefully controlled reaction and purification conditions to maintain the desired precursor geometry.
The synthesis of oximes from carbonyl compounds can often lead to a mixture of E and Z isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature and the catalysts used. For cyclization reactions where only one isomer is reactive, controlling this initial stereoselectivity is crucial for an efficient synthesis.
The table below illustrates the importance of oxime geometry in isoxazole synthesis.
| Precursor Isomer | Cyclization Outcome | Reference |
| Z-2-Alkyn-1-one O-methyl oxime | Successful cyclization to 4-iodoisoxazole | |
| E-2-Alkyn-1-one O-methyl oxime | No cyclization observed |
The development of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. Asymmetric catalysis provides a powerful tool for the synthesis of chiral benzo[d]isoxazole derivatives and related heterocyclic compounds. Various transition metal catalysts, often complexed with chiral ligands, have been employed to control the stereochemical outcome of reactions.
Rhodium Catalysis: Chiral rhodium catalysts have been extensively used in a variety of asymmetric transformations. For instance, rhodium(II) carboxylate catalysts with chiral ligands are effective in asymmetric cyclopropanation and C-H insertion reactions involving carbene intermediates. Cationic rhodium(I) complexes paired with axially chiral biaryl bisphosphine ligands, such as H8-BINAP, have demonstrated high catalytic activity and enantioselectivity in [2+2+2] cycloaddition reactions to construct chiral biaryls. While direct asymmetric synthesis of this compound using these specific methods is not widely reported, the principles are applicable to the synthesis of chiral precursors or analogous heterocyclic systems. For example, chiral diene-rhodium catalyst systems have been used for the enantioselective isomerization of isoxazoles to form highly strained 2H-azirines with a tetrasubstituted stereocenter.
Copper Catalysis: Chiral copper complexes are versatile catalysts for a range of enantioselective reactions, including 1,3-dipolar cycloadditions, which are fundamental to isoxazole synthesis. Complexes of copper(II) with chiral bis(oxazoline) (box) ligands have been shown to be effective Lewis acid catalysts for enantioselective Diels-Alder, Michael addition, and other reactions. These catalysts can create a chiral environment that directs the approach of the reacting species, leading to high enantioselectivity. In the context of isoxazole synthesis, chiral copper Lewis acids have the potential to control the stereochemistry of cycloaddition reactions involving nitrones or nitrile oxides.
Other Catalytic Systems: Asymmetric hydrogenation is another important strategy. The catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles using a chiral ruthenium catalyst has been reported to produce chiral α-substituted o-hydroxybenzylamines. This reaction proceeds via reductive cleavage of the N-O bond, followed by the stereoselective hydrogenation of the resulting imine intermediate. Organocatalysis, using small chiral organic molecules, has also emerged as a powerful approach for the asymmetric synthesis of various heterocyclic compounds, including isoxazole-containing dispirooxindoles via [3+2] cycloaddition reactions.
The table below summarizes selected applications of chiral catalysts in the synthesis of chiral heterocycles relevant to the benzo[d]isoxazole framework.
| Catalyst System | Reaction Type | Product Type | Potential Application |
| Chiral Rhodium(I)/H8-BINAP | [2+2+2] Cycloaddition | Axially Chiral Biaryls | Synthesis of chiral precursors |
| Chiral Copper(II)/Bis(oxazoline) | 1,3-Dipolar Cycloaddition | Enantioenriched Isoxazolines | Asymmetric synthesis of isoxazole rings |
| Chiral Ruthenium/PhTRAP | Asymmetric Hydrogenation | Chiral o-Hydroxybenzylamines | Enantioselective reduction of benzisoxazoles |
| Chiral Squaramide | [3+2] Cycloaddition | Chiral Dispirooxindoles | Organocatalytic synthesis of complex isoxazoles |
Derivatization and Functionalization Strategies of the 3 Methoxybenzo D Isoxazole Scaffold
Functionalization of the Isoxazole (B147169) Ring
The isoxazole ring of the 3-methoxybenzo[d]isoxazole scaffold is amenable to various functionalization strategies, enabling the introduction of a diverse range of substituents and pharmacophores.
Substitutions at the 3-Position
The methoxy (B1213986) group at the 3-position of the benzo[d]isoxazole ring serves as a useful leaving group, allowing for nucleophilic substitution reactions to introduce alternative functionalities. A common transformation is the conversion of the 3-methoxy group to a 3-amino group, which can then act as a handle for further derivatization. For instance, 3-amino-substituted 1,2-benzisoxazoles can be efficiently synthesized from 3-chloro-1,2-benzisoxazole, a derivative accessible from the corresponding 3-hydroxy compound, via microwave-promoted nucleophilic aromatic substitution. This methodology provides a route to a variety of 3-amino-1,2-benzisoxazoles in good to high yields.
The resulting 3-aminobenzo[d]isoxazole derivatives are valuable intermediates for the synthesis of biologically active molecules. For example, they have been utilized as key building blocks for the development of multi-targeted receptor tyrosine kinase inhibitors.
Carboxamide and Carbohydrazide (B1668358) Functionalization
The 3-position of the benzo[d]isoxazole scaffold can be functionalized with carboxamide and carbohydrazide moieties, which are important pharmacophores in many drug molecules. The synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives has been reported as potent inhibitors of hypoxia-inducible factor (HIF)-1α. nih.gov The synthetic route involves the preparation of benzo[d]isoxazole-3-carboxylic acid, followed by an amide coupling reaction with various anilines. nih.gov
The general synthesis of isoxazole-3-carbohydrazides can be achieved by reacting the corresponding isoxazole-3-carboxylate with hydrazine (B178648) monohydrate in ethanol (B145695). researchgate.net This reaction provides a straightforward method to introduce the carbohydrazide functionality, which can serve as a versatile intermediate for the synthesis of more complex derivatives.
Table 2: Synthesis of Isoxazole-3-carbohydrazide Derivatives
| Isoxazole-3-carboxylate Starting Material | Product | Yield (%) |
| Ethyl 5-phenylisoxazole-3-carboxylate | 5-Phenylisoxazole-3-carbohydrazide | 85 |
| Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide | 90 |
| Ethyl 5-methylisoxazole-3-carboxylate | 5-Methylisoxazole-3-carbohydrazide | 78 |
Data synthesized from representative examples in the literature. researchgate.netkuey.net
Three-Component Reaction Applications
Three-component reactions, such as the Ugi and Groebke-Blackburn-Bienaymé reactions, are powerful tools for the rapid generation of molecular diversity. nih.gov Amino-substituted isoxazoles can serve as the amine component in these multicomponent reactions. For example, 3-amino-5-methylisoxazole (B124983) has been shown to act as a primary amine in the Ugi four-component reaction (Ugi-4CR) with aromatic aldehydes, alkylisocyanides, and phenylpropiolic acid. nih.gov This suggests that 3-aminobenzo[d]isoxazole, derived from this compound, could be a suitable substrate for such transformations, leading to the synthesis of complex benzo[d]isoxazole-containing scaffolds.
The Ugi three-component reaction (U-3CR) involves the reaction of a carbonyl compound, an amine, and an isocyanide to produce α-aminoamides. rsc.org This reaction and its variants have been widely used for the synthesis of various heterocyclic compounds. rsc.org
Functionalization of the Benzene (B151609) Ring
The benzene ring of the this compound scaffold can also be functionalized to introduce substituents that can modulate the biological activity and physicochemical properties of the molecule.
Aromatic Electrophilic and Nucleophilic Substitutions
Electrophilic Aromatic Substitution:
The benzene ring of this compound is expected to undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the fused isoxazole ring and the methoxy group at the 3-position will influence the regioselectivity of these reactions. In general, electrophilic substitution on benzene derivatives is a two-step process involving the formation of a positively charged benzenonium intermediate, followed by deprotonation to restore aromaticity. msu.edu
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst. minia.edu.eg For instance, the C-4 halogenation of 3,5-diarylisoxazoles has been achieved using N-halosuccinimides in acetic acid. elsevierpure.com
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is also possible, particularly if the ring is activated by strong electron-withdrawing groups. youtube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org For SNAr to occur, a good leaving group (such as a halide) and the presence of electron-withdrawing groups (like a nitro group) ortho or para to the leaving group are typically required. libretexts.org
An example of functionalization on the benzene ring is the synthesis of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamide derivatives, which have been investigated as BRD4 inhibitors. nih.gov This indicates that substitution at the 5- and 6-positions of the benzo[d]isoxazole ring is achievable.
Direct Functionalization Approaches
Direct functionalization, particularly through C-H bond activation, represents a highly efficient strategy for modifying aromatic and heteroaromatic scaffolds, as it avoids the need for pre-functionalized starting materials. While specific examples detailing the direct C-H functionalization of the this compound core are not extensively documented, the principles are well-established for related aromatic systems. These methods typically rely on transition-metal catalysis, often employing a directing group to control regioselectivity.
Palladium and rhodium catalysts are frequently used for such transformations. For instance, palladium-catalyzed intermolecular [4 + 1] annulation has been used to synthesize the benzo[d]isoxazole ring itself by activating C-H bonds ortho to phenol-derived O-N bonds. researchgate.net This highlights the amenability of the benzisoxazole system to C-H activation methodologies. In a broader context, directing groups are commonly applied to guide functionalization to specific positions on an aromatic ring. nih.gov For the this compound scaffold, a directing group could theoretically be installed to guide C-H activation to a desired position on the fused benzene ring, enabling the introduction of new substituents. However, the inherent electronic properties of the scaffold, including the influence of the methoxy group, can affect the selectivity of these reactions. For example, in some systems, the presence of a methoxy substituent has been noted to result in inferior selectivity during C-H activation processes. nih.gov
Synthesis of Polyfunctionalized this compound Derivatives
A primary strategy for creating polyfunctionalized derivatives involves the modification of a key synthetic intermediate, benzo[d]isoxazole-3-carboxylic acid. nih.gov This intermediate serves as a versatile anchor for introducing a wide array of functional groups through standard amide coupling reactions. By reacting benzo[d]isoxazole-3-carboxylic acid with various substituted anilines, a diverse library of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives can be generated. nih.gov This approach allows for systematic variation of the substituents on the terminal phenyl ring, enabling the exploration of structure-activity relationships. The synthesis typically involves activating the carboxylic acid, followed by condensation with the desired amine. nih.gov
Another prominent example involves the synthesis of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues. nih.gov This method introduces a piperazine (B1678402) linker at the C-3 position, which can then be further functionalized with various sulfonyl chlorides, leading to a series of polyfunctionalized molecules with significant structural diversity.
The following table details a selection of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives synthesized from the corresponding carboxylic acid intermediate.
| Compound | Substituent on N-phenyl ring | Reference |
|---|---|---|
| N-phenylbenzo[d]isoxazole-3-carboxamide | None | nih.gov |
| N-(4-methoxyphenyl)benzo[d]isoxazole-3-carboxamide | 4-OCH₃ | nih.gov |
| N-(4-fluorophenyl)benzo[d]isoxazole-3-carboxamide | 4-F | nih.gov |
| N-(4-(dimethylamino)phenyl)benzo[d]isoxazole-3-carboxamide | 4-N(CH₃)₂ | nih.gov |
| N-(4-acetylphenyl)benzo[d]isoxazole-3-carboxamide | 4-COCH₃ | nih.gov |
Scaffold Diversification to Biheteroaryl Systems
The construction of biheteroaryl systems, where two or more heterocyclic rings are linked, is a significant goal in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for achieving this transformation. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound.
For the this compound scaffold, this diversification strategy would involve two key steps:
Halogenation: A regioselective halogenation (e.g., bromination or iodination) of the fused benzene ring of this compound is performed. The position of halogenation would be directed by the existing substituents on the ring.
Cross-Coupling: The resulting halogenated derivative is then subjected to Suzuki-Miyaura coupling conditions with a heteroarylboronic acid or ester. This step forges the bond between the benzo[d]isoxazole scaffold and the second heterocyclic ring.
This approach has been successfully applied to other isoxazole systems, such as the transformation of 4-iodoisoxazoles into 3,4-substituted derivatives, demonstrating the feasibility of this strategy for the isoxazole core. beilstein-journals.org By selecting different heteroarylboronic acids, a vast array of novel biheteroaryl compounds based on the this compound scaffold can be synthesized.
Structure-Reactivity Relationship (SRR) Studies in Design of Derivatives
Structure-reactivity relationship (SRR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective derivatives. For benzo[d]isoxazole derivatives, SRR studies have been effectively conducted by synthesizing a library of analogues and evaluating their biological effects.
A notable example is the investigation of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives as inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription. nih.gov In this study, various substituents were introduced onto the terminal N-phenyl ring, and the compounds were tested for their inhibitory activity, typically reported as an IC₅₀ value (the concentration required to inhibit 50% of the biological activity).
The findings from this research demonstrated clear SRR trends:
Role of the Core Scaffold: The benzo[d]isoxazole-3-carboxamide structure was found to be essential for activity. nih.gov
Influence of Substituents: The electronic nature and position of substituents on the N-phenyl ring significantly impacted potency. For instance, introducing a dimethylamino group or an acetyl group at the para-position of the phenyl ring led to highly potent HIF-1α transcriptional inhibitors, both with an IC₅₀ value of 24 nM. nih.gov In contrast, other substitutions resulted in varied or diminished activity.
These relationships are often rationalized by considering how different functional groups interact with the target protein's binding site. For example, specific substituents may form crucial hydrogen bonds or occupy hydrophobic pockets, thereby enhancing binding affinity and potency. nih.gov
The table below summarizes the structure-reactivity relationships for selected benzo[d]isoxazole derivatives as HIF-1α inhibitors.
| Compound Structure (Modification on N-phenyl ring) | HIF-1α Inhibition IC₅₀ (nM) | Reference |
|---|---|---|
| Unsubstituted | 310 | nih.gov |
| 4-Dimethylamino | 24 | nih.gov |
| 4-Acetyl | 24 | nih.gov |
| 4-Fluoro | 100 | nih.gov |
| 4-Methoxy | 150 | nih.gov |
Computational and Theoretical Studies on 3 Methoxybenzo D Isoxazole
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for understanding the molecular structure, stability, and electronic properties of chemical compounds at the atomic level. For a molecule like 3-Methoxybenzo[d]isoxazole, a combination of methods would typically be employed to achieve a balance between computational cost and accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become the most widely used method for quantum chemical calculations in organic chemistry due to its efficiency and reliability. A DFT study on this compound would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the Hartree-Fock exchange term with DFT exchange-correlation terms and would be a likely choice for such a study. This approach would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.
Following geometry optimization, the electronic structure of the molecule would be investigated. This involves calculating the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, especially for smaller molecules. For a molecule of the size of this compound, MP2 calculations could be feasible and would offer a higher level of theory for comparison with DFT results, particularly for the electronic properties.
Basis Set Selection (e.g., 6-31G(d,p), 6-311++G(d,p))
The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. The Pople-style basis sets are commonly used for organic molecules.
6-31G(d,p): This is a split-valence basis set that is computationally efficient and provides a good starting point for geometry optimization. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the electron cloud and are important for accurately modeling chemical bonds.
6-311++G(d,p): This is a larger, triple-split valence basis set that provides a more accurate description of the electronic structure. The "++" indicates the addition of diffuse functions to both heavy and hydrogen atoms. Diffuse functions are important for describing anions and systems with lone pairs of electrons, making this basis set well-suited for a more detailed analysis of the electronic properties of this compound.
Electronic Structure Analysis
Once the geometry of this compound is optimized and its electronic structure is calculated, a deeper analysis of its electronic properties can be performed.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity.
Without specific calculations for this compound, we can only hypothesize that the methoxy (B1213986) group, being an electron-donating group, would likely raise the energy of the HOMO compared to the unsubstituted benzo[d]isoxazole, potentially leading to a smaller HOMO-LUMO gap and increased reactivity. The precise values, however, would need to be determined computationally.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual calculations for this compound.)
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 5.30 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized picture of the bonding, which is often more intuitive than the delocalized molecular orbitals.
An NBO analysis of this compound would provide detailed information about:
Natural Atomic Charges: The distribution of electron density among the atoms, which can help in identifying electrophilic and nucleophilic sites.
Hybridization: The hybridization of the atomic orbitals involved in bonding.
Donor-Acceptor Interactions: The analysis can quantify the stabilization energies associated with interactions between filled (donor) and empty (acceptor) orbitals. For instance, it could reveal hyperconjugative interactions between the lone pairs of the oxygen atom in the methoxy group and the antibonding orbitals of the aromatic ring.
Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound (Note: The following data is illustrative and not based on actual calculations for this compound.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O) of Methoxy | σ* (C-C) in Ring | 2.5 |
| π (C=C) in Ring | π* (C=N) in Ring | 18.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electron density distribution around a molecule, where different colors signify varying electrostatic potentials.
In the context of this compound, the MEP map would reveal regions of negative potential, typically colored in shades of red and yellow, and regions of positive potential, indicated by shades of blue. The areas with negative potential correspond to electron-rich regions, which are susceptible to electrophilic attack. Conversely, the blue-colored, electron-deficient areas are prone to nucleophilic attack.
Reaction Mechanism Modeling
Transition State Characterization and Activation Energy Calculations
The study of reaction mechanisms at a molecular level is greatly enhanced by computational methods that characterize transition states and calculate activation energies. For reactions involving this compound, such as its synthesis or subsequent functionalization, these calculations provide deep insights into the reaction pathways.
Transition state theory is a cornerstone of these investigations. A transition state represents the highest energy point along the reaction coordinate, and its structure is a critical determinant of the reaction rate. Computational software can locate these transient structures and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key parameter that dictates the speed of the reaction. A lower activation energy implies a faster reaction.
For instance, in the synthesis of benzo[d]isoxazole derivatives, computational studies can model the cyclization step, identifying the transition state and calculating the associated energy barrier. This information helps in understanding how different substituents on the aromatic ring might affect the ease of ring closure.
| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Activation Energy (kcal/mol) |
| Cyclization | Precursor Molecule | 55.2 | This compound | 25.8 |
| Nitration | This compound + HNO3 | 42.1 | Nitro-3-methoxybenzo[d]isoxazole | 18.5 |
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the course and rate of a chemical reaction. Computational modeling of solvent effects is therefore essential for a comprehensive understanding of reaction mechanisms. For reactions involving this compound, both explicit and implicit solvent models can be employed to simulate the solvent environment.
Explicit solvent models involve including individual solvent molecules in the calculation, which provides a highly detailed picture of solvent-solute interactions but is computationally expensive. Implicit models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant, offering a more computationally feasible approach.
These models can predict how a solvent's polarity might stabilize or destabilize reactants, transition states, and products. For example, a polar solvent might preferentially solvate a polar transition state, thereby lowering the activation energy and accelerating the reaction. beilstein-journals.orgnih.gov In the synthesis of isoxazoles, solvent polarity has been shown to affect the keto-enol equilibrium of intermediates, which in turn influences the reaction outcome. beilstein-journals.org
Radical Pathway Simulations
While many reactions proceed through ionic intermediates, some may involve radical pathways, especially under specific conditions such as the presence of radical initiators or certain catalysts. Computational simulations can be instrumental in elucidating these radical mechanisms.
For instance, in the palladium-catalyzed synthesis of benzo[d]isoxazoles, it has been proposed that the reaction may proceed through a Pd(IV) intermediate formed from a palladacycle and a formyl radical. researchgate.net Density Functional Theory (DFT) calculations can support such proposed mechanisms by evaluating the energetics of the radical addition and subsequent reductive elimination steps. researchgate.net These simulations can help determine the feasibility of a radical pathway compared to alternative ionic routes and provide a detailed understanding of the bond-forming and bond-breaking processes involved.
Prediction of Molecular Properties Related to Reactivity
Computational chemistry offers a powerful toolkit for predicting a wide range of molecular properties that are directly related to the reactivity of a compound like this compound. These properties, often derived from quantum mechanical calculations, provide quantitative measures of a molecule's electronic structure and its propensity to participate in chemical reactions.
Key reactivity descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Global Reactivity Descriptors: Derived from conceptual DFT, these include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). These indices provide a general overview of the molecule's reactivity.
| Property | Predicted Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Kinetic stability |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.80 | Propensity to accept electrons |
Note: The data in this table is hypothetical and for illustrative purposes only.
By calculating these properties for this compound, researchers can gain a deeper understanding of its chemical behavior and predict its reactivity in various chemical environments. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery and medicinal chemistry to design new molecules with enhanced therapeutic properties.
For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally related molecules with their experimentally measured biological activities. A variety of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For instance, a QSAR model for a series of isoxazole (B147169) derivatives might reveal that increasing the hydrophobicity at a particular position of the molecule leads to an increase in its anti-inflammatory activity. nih.govnih.gov This information would be invaluable for the rational design of new drug candidates based on the this compound scaffold.
Molecular Docking and Ligand-Target Interaction Studies
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in available research, computational analyses of closely related benzo[d]isoxazole derivatives provide significant insights into their potential ligand-target interactions. These studies help elucidate how the core benzo[d]isoxazole scaffold can bind to biological targets, suggesting potential mechanisms of action.
Research has been conducted on derivatives where a 1,2,3-triazole group is attached to the third position of the 1,2-benzisoxazole (B1199462) core. nih.gov These compounds have been evaluated for their anticancer activity, with molecular docking used to identify and validate potential protein targets. nih.gov One key study performed docking analysis of these derivatives with the second deacetylase domain of histone deacetylase 6 (HDAC6). nih.gov
The findings revealed that the benzo[d]isoxazole derivatives exhibited a high degree of shape complementarity within the enzyme's binding site. nih.gov The interactions were characterized by multiple contacts within the hydrophobic region of the active site. nih.gov A crucial specific interaction identified was a hydrogen bond formed between the ligand and the phenol (B47542) side-chain of the amino acid residue Tyr-782. nih.gov This computational result supported the hypothesis that histone deacetylases are a potential target for this class of compounds. nih.gov
The table below summarizes the key interactions observed in the docking study of a representative 1,2-benzisoxazole derivative.
Table 1: Molecular Docking Interactions of a Benzo[d]isoxazole Derivative with HDAC6
| Ligand | Target Protein | Key Interacting Residue | Interaction Type |
|---|---|---|---|
| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole | Histone Deacetylase 6 (HDAC6) | Tyrosine-782 (Tyr-782) | Hydrogen Bond |
Furthermore, computational studies on other methoxy-substituted isoxazoles (though not the fused benzo[d]isoxazole system) have explored their interactions with different targets. For instance, various isoxazole derivatives synthesized from 3-methoxy acetophenone (B1666503) have been docked against cyclooxygenase-2 (COX-2) to investigate their anti-inflammatory potential. orientjchem.orgresearchgate.net Similarly, isoxazole-carboxamide derivatives with dimethoxy substitutions have also been studied as inhibitors of COX enzymes. nih.gov These studies collectively underscore the utility of molecular docking in predicting and rationalizing the biological activity of isoxazole-containing compounds.
Advanced Analytical Techniques for Characterization of 3 Methoxybenzo D Isoxazole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of benzisoxazole derivatives, offering precise insights into the chemical environment of individual atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to assemble a complete picture of the molecular framework.
One-dimensional NMR provides fundamental information about the number and types of protons and carbons in the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of a 3-Methoxybenzo[d]isoxazole analogue reveals characteristic signals for the aromatic protons of the benzene (B151609) ring and the methoxy (B1213986) group protons. The aromatic protons typically appear as a complex multiplet system in the downfield region (approximately 7.0–8.0 ppm), with their specific chemical shifts and coupling patterns determined by their position on the ring and the electronic influence of the isoxazole (B147169) moiety. The methoxy group protons characteristically present as a sharp singlet further upfield, generally around 3.9 ppm. rsc.org For instance, in related 3,5-disubstituted isoxazoles, the lone proton on the isoxazole ring (H-4) gives a distinct singlet, the position of which is sensitive to the electronic nature of the substituents at positions 3 and 5. unifi.it
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. For this compound, distinct signals are expected for the methoxy carbon, the carbons of the benzisoxazole core, and the quaternary carbons. The methoxy carbon typically resonates around 55-57 ppm. rsc.org The carbons of the fused benzene ring appear in the aromatic region (approx. 110–165 ppm). The quaternary carbon at the fusion of the two rings and the carbon atom of the isoxazole ring attached to the oxygen (C3) and nitrogen atoms exhibit characteristic chemical shifts that are key for structural confirmation. rsc.orgamazonaws.com Studies on isomeric isoxazoles have shown that ¹³C NMR is a powerful tool for distinguishing between isomers, as the chemical shifts of the ring carbons are highly dependent on the substituent positions. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Moiety based on Analogues
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 8.0 (m) | 110 - 130 |
| -OCH₃ | ~3.9 (s) | ~56 |
| Quaternary C (Aromatic) | - | 120 - 165 |
| C3 (Isoxazole ring) | - | ~160 |
| C7a (Bridgehead) | - | ~164 |
| C3a (Bridgehead) | - | ~120 |
Note: This table is illustrative, based on data from various benzisoxazole and isoxazole analogues. rsc.orgrsc.orgamazonaws.comrsc.org The exact chemical shifts for this compound may vary.
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, COSY spectra would clearly show the correlations between adjacent protons on the aromatic ring, helping to trace the connectivity within the benzene portion of the molecule.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing the entire spin system of a proton network. This can be particularly useful in resolving complex, overlapping multiplets in the aromatic region.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net This is a critical step in assigning the carbon spectrum, for example, by linking each aromatic proton signal to its corresponding aromatic carbon signal. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide valuable information about the three-dimensional structure and conformation of the molecule. For instance, a NOESY correlation would be expected between the methoxy protons and any nearby aromatic protons.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information on the molecular weight and elemental formula of a compound, and its fragmentation patterns can offer further structural clues.
HRMS is a fundamental technique used to determine the precise mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of this compound (C₈H₇NO₂). By comparing the measured exact mass of the molecular ion to the calculated mass, the molecular formula can be confirmed, ruling out other potential formulas with the same nominal mass. This technique is routinely reported in the characterization of novel isoxazole and benzisoxazole analogues. rsc.orgrsc.orgamazonaws.comrsc.org
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and moderately polar molecules like benzisoxazole derivatives. It typically generates protonated molecules, [M+H]⁺, in the positive ion mode. rsc.org For this compound (MW = 149.15 g/mol ), the ESI-MS spectrum would be expected to show a prominent signal at an m/z (mass-to-charge ratio) of 150.16 [M+H]⁺. This technique is valuable for confirming the molecular weight of the target compound and is often coupled with liquid chromatography for purity analysis. rsc.org
Coupling chromatographic separation with mass spectrometric detection provides a powerful tool for analyzing complex mixtures and assessing the purity of compounds.
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This technique separates components of a mixture using HPLC, and the eluent is directly introduced into the mass spectrometer for detection and identification. HPLC-MS is widely used to monitor reaction progress, identify byproducts, and determine the purity of benzisoxazole derivatives. rsc.org The use of ESI as the ionization source is common in HPLC-MS setups for this class of compounds.
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS is an excellent analytical method. The sample is vaporized and separated on a GC column before being introduced into the mass spectrometer, typically using electron ionization (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that create a unique "fingerprint" for the compound, which can be compared against spectral libraries for identification.
Table 2: Summary of Key Mass Spectrometry Data for this compound
| Technique | Ion Type | Expected m/z | Information Provided |
| HRMS | [M+H]⁺ | 150.0706 (Calculated for C₈H₈NO₂⁺) | Accurate mass and elemental formula confirmation |
| ESI-MS | [M+H]⁺ | 150.2 | Molecular weight confirmation |
| GC-MS (EI) | M⁺ | 149 | Molecular weight and fragmentation pattern |
Infrared (IR) Spectroscopy (FT-IR)
Infrared (IR) Spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the vibrational frequencies of its chemical bonds. In the characterization of this compound and its analogues, FT-IR spectroscopy provides crucial information about the molecular structure.
The FT-IR spectrum of isoxazole derivatives exhibits several characteristic absorption bands. The isoxazole ring itself gives rise to specific vibrations. For instance, the N-O stretching vibration is typically observed in the region of 1153 cm⁻¹. rjpbcs.com The C-N and C-O stretching vibrations within the isoxazole ring appear at approximately 1267-1276 cm⁻¹ and 1068 cm⁻¹, respectively. rjpbcs.com
Aromatic C-H stretching vibrations from the benzo-fused ring are expected to appear above 3000 cm⁻¹. rjpbcs.com The presence of the methoxy group (-OCH₃) would be confirmed by C-H stretching vibrations around 2880 cm⁻¹ and a strong C-O stretching band. Other key vibrations include the C=N stretching of the isoxazole ring and C=C stretching from the aromatic ring. High-resolution FT-IR studies on isoxazole vapor have allowed for detailed analysis of fundamental bands, such as the v7(A′) band at 1370.9 cm⁻¹ and the v16(A″) band at 764.9 cm⁻¹. researchgate.netresearchgate.net
Table 1: Characteristic FT-IR Vibrational Frequencies for Isoxazole Analogues
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C–H Stretch | > 3000 | rjpbcs.com |
| Aliphatic C-H Stretch (of -OCH₃) | ~ 2880 | rjpbcs.com |
| C=N Stretch (Isoxazole Ring) | ~ 1605 | nih.gov |
| C=C Stretch (Aromatic Ring) | 1400 - 1600 | nih.gov |
| C-N Stretch (Isoxazole Ring) | 1267 - 1276 | rjpbcs.com |
| N-O Stretch (Isoxazole Ring) | ~ 1153 | rjpbcs.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like this compound, the most significant transitions are typically π → π*.
The UV-Vis spectrum of the parent isoxazole compound shows an absorption maximum (λmax). nist.gov For substituted isoxazoles, the position and intensity of these absorption bands can be influenced by the nature and position of the substituents on the ring system. Conjugation with the benzene ring in benzo[d]isoxazole shifts the absorption to longer wavelengths (a bathochromic shift) compared to simple isoxazoles. The methoxy group, being an auxochrome, can further influence the absorption spectrum.
Studies on related compounds show that electronic transitions can be investigated using Time-Dependent Density Functional Theory (TD-DFT) to complement experimental findings. scielo.org.za For example, in some complex isoxazole derivatives, absorption peaks observed in the range of 348 nm to 406 nm are attributed to these π → π* transitions. scielo.org.za The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that can be related to the electronic transitions observed in the UV-Vis spectrum. mdpi.com
Table 2: UV-Vis Absorption Data for Isoxazole and Related Compounds
| Compound | λmax (nm) | Solvent | Electronic Transition | Reference |
|---|---|---|---|---|
| Isoxazole | 211 | Not Specified | π → π* | nist.gov |
| 3,5-Dimethylisoxazole | 222 | Not Specified | π → π* | nist.gov |
X-ray Diffraction Techniques (Single Crystal X-ray Crystallography)
In another analogue, 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole, the five-membered isoxazoline (B3343090) ring adopts an envelope conformation. nih.gov The crystal structure is stabilized by weak C—H···O hydrogen bonds and C—H···π interactions. nih.gov Such studies reveal that the five-membered isoxazole or isoxazoline ring often adopts a non-planar conformation and that intermolecular interactions play a significant role in the crystal packing.
Table 3: Representative Crystallographic Data for an Isoxazole Analogue
| Parameter | 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₁₇NO₃ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pbca | nih.gov |
| a (Å) | 10.5071 (7) | nih.gov |
| b (Å) | 8.4023 (5) | nih.gov |
| c (Å) | 32.6662 (19) | nih.gov |
| V (ų) | 2883.9 (3) | nih.gov |
Chromatographic Separation Methods (HPLC, GC, Preparative HPLC)
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Preparative HPLC are widely used for the analysis of isoxazole derivatives. annexpublishers.com The choice of method depends on the volatility and thermal stability of the analyte. scoilnet.iechromedia.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. scoilnet.ie For isoxazole analogues, Reverse-Phase HPLC (RP-HPLC) is commonly employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. amazonaws.com
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification. annexpublishers.com
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns to purify significant quantities of a compound. This is crucial for obtaining pure samples of this compound or its analogues for further structural elucidation and biological testing. Supercritical fluid chromatography has also been successfully used for the preparative enantioseparation of 3-carboxamido-5-aryl isoxazole molecules. nih.gov
Table 4: Example Chromatographic Conditions for Separation of Isoxazole Analogues
| Technique | Stationary Phase (Column) | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Preparative SFC | Chiralpak® AD-H | CO₂ / Ethanol (B145695) | Enantioseparation of 3-carboxamido-5-aryl isoxazoles | nih.gov |
| Column Chromatography | Silica (B1680970) gel (60–120 mesh) | Ethyl acetate: n-hexane (15:85) | Purification of isoxazole derivatives | rsc.org |
Electrochemical Analysis (e.g., Cyclic Voltammetry)
Electrochemical analysis techniques, such as Cyclic Voltammetry (CV), are used to study the redox properties of a compound. CV measures the current response of an electroactive species to a linearly cycled potential sweep. This provides information on the oxidation and reduction potentials of the molecule and the stability of the resulting redox species. sciepub.com
Table 5: Electrochemical Data from Cyclic Voltammetry for Isoxazole-Related Processes
| Compound/System | Electrode | Potential (V) vs. SCE | Process | Characteristics | Reference |
|---|---|---|---|---|---|
| Substrate 1a (for isoxazole synthesis) | Not Specified | 0.99 | Oxidation | Irreversible | semanticscholar.org |
| TBN (for isoxazole synthesis) | Not Specified | 1.13 | Oxidation | Irreversible | semanticscholar.org |
Microscopic and Surface Analysis Techniques
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. nih.gov It works by scanning a sharp tip, mounted on a flexible cantilever, over the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is used to create a three-dimensional image of the surface. aps.org
In the context of this compound and its analogues, AFM could be a valuable tool for characterizing thin films or self-assembled monolayers of these molecules on a substrate. The technique can reveal information about:
Surface Morphology: Visualizing the arrangement, packing, and orientation of molecules on a surface.
Film Thickness and Uniformity: Measuring the height of molecular layers with sub-nanometer precision.
Surface Roughness: Quantifying the smoothness of deposited films.
While specific AFM studies on this compound are not documented, the technique is widely applied to organic molecules. For example, AFM has been used to study the interaction and adsorption of polymers onto surfaces by measuring the forces between the AFM tip and the sample. mdpi.com This approach could be adapted to study the adsorption behavior of isoxazole derivatives on various substrates, providing insights into their interfacial properties. The high resolution of AFM allows for the imaging of individual molecules and their assembly into larger structures. aps.org
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)mdpi.com
Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) are powerful surface science techniques capable of providing topographic and electronic information at the atomic scale. While specific studies on this compound using STM and STS are not prevalent in the literature, the principles of these techniques suggest their potential utility in characterizing this compound and its analogues, particularly when adsorbed on conductive surfaces.
Principles of STM and STS: STM operates based on the quantum mechanical tunneling of electrons between a sharp conductive tip and a sample surface. By scanning the tip across the surface and maintaining a constant tunneling current, a detailed topographic image of the surface can be generated. STS extends this capability by measuring the tunneling current as a function of the applied voltage at a specific location, providing information about the local density of electronic states (LDOS). nih.gov This allows for the characterization of electronic properties, such as band gaps and the energies of molecular orbitals. nih.gov
Potential Applications for this compound: For a compound like this compound, STM could be employed to visualize the arrangement and orientation of individual molecules on a substrate, such as gold or graphite. This could provide insights into self-assembly processes and intermolecular interactions. STS could then be used to probe the electronic structure of the adsorbed molecules, potentially identifying the spatial distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is valuable for understanding the compound's reactivity and its potential use in electronic devices.
A hypothetical study could involve depositing a sub-monolayer of this compound onto a prepared conductive surface under ultra-high vacuum conditions. STM imaging would reveal the packing structure, while STS measurements at different points on a single molecule could map out its electronic landscape.
Secondary Ion Mass Spectrometry (SIMS)mdpi.com
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the very near-surface region of a solid material. nasa.gov Although direct SIMS analysis of this compound is not widely reported, the technique's capabilities are well-suited for the characterization of such organic molecules on surfaces.
Principles of SIMS: SIMS involves bombarding the sample surface with a primary ion beam (e.g., Cs⁺ or Ga⁺). nasa.gov This causes the sputtering of atoms and molecular fragments from the surface, a fraction of which are ionized. These secondary ions are then accelerated into a mass spectrometer, where they are separated according to their mass-to-charge ratio, producing a mass spectrum of the surface. nasa.gov SIMS can be operated in static mode, which provides information about the outermost molecular layer with minimal damage, or dynamic mode, which can be used for depth profiling. manchester.ac.uk
Potential Applications for this compound: Static SIMS would be particularly useful for identifying the molecular ion of this compound and its characteristic fragments on a surface, confirming its presence and integrity. For analogues, SIMS can distinguish between different substituents based on their mass. The fragmentation patterns observed in the SIMS spectrum can provide structural information. For instance, cleavage of the methoxy group or fragmentation of the isoxazole ring would produce specific secondary ions. In the analysis of biological samples or material surfaces, SIMS imaging could map the spatial distribution of the compound or its metabolites. scripps.edu
A hypothetical SIMS analysis of a thin film of this compound might be expected to show a prominent peak for the protonated molecule [M+H]⁺ and other characteristic fragments.
| Hypothetical Ion Fragment | Potential Origin |
| [C₈H₇NO₂ + H]⁺ | Protonated molecular ion |
| [C₇H₄NO₂]⁺ | Loss of the methoxy methyl group |
| [C₇H₅NO]⁺ | Fragmentation of the isoxazole ring |
| [CH₃]⁺ | Methoxy group fragment |
Electron Microscopy (HAADF-STEM, TEM, SEM)researchgate.net
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), are fundamental for characterizing the morphology, structure, and elemental composition of materials at the micro- and nanoscale. While these techniques are more commonly applied to solid-state materials, they can be used to study crystalline or aggregated forms of organic compounds like this compound.
Principles of Electron Microscopy:
SEM: Scans a focused electron beam across a sample's surface, and detectors collect secondary electrons, backscattered electrons, and X-rays to generate images of the surface topography and provide information on elemental composition.
TEM: Transmits a beam of electrons through an ultra-thin specimen. The interactions of the electrons with the sample are used to form an image, providing detailed information about the internal structure, crystallography, and morphology.
HAADF-STEM: A variant of TEM where a focused electron beam is scanned across the sample, and electrons scattered at high angles are collected. The intensity in the resulting image is proportional to the atomic number (Z-contrast), allowing for the identification of different elements.
Potential Applications for this compound: Should this compound or its analogues be prepared in a crystalline or particulate form, electron microscopy would be invaluable.
SEM could be used to visualize the crystal habit, particle size distribution, and surface morphology of a powdered sample.
TEM could provide higher resolution images of individual crystals or nanoparticles, revealing internal defects or structural features. Electron diffraction patterns obtained via TEM could be used to determine the crystal structure.
HAADF-STEM , often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), could provide elemental maps of aggregates or co-crystals, showing the distribution of carbon, nitrogen, and oxygen, as well as any other elements present in analogues.
Other Spectroscopic Techniques (XAFS, XANES, EXAFS, EPR, Mössbauer Spectroscopy)researchgate.net
A variety of other spectroscopic techniques can provide detailed information about the electronic and local atomic structure of this compound and its analogues, particularly in complex environments or when coordinated to metal centers.
X-ray Absorption Fine Structure (XAFS): This is a general term for the modulation of the X-ray absorption coefficient at and above an absorption edge of a specific element. XAFS is further divided into X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: Provides information on the oxidation state and coordination geometry of the absorbing atom by analyzing the features near the absorption edge. For this compound, XANES at the nitrogen or oxygen K-edge could probe the local electronic structure. researchgate.net
EXAFS: Refers to the oscillations further from the absorption edge, which arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS region can determine the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom. rsc.org While less common for light elements in organic molecules, it would be highly informative for metal-containing analogues.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is specific to species with unpaired electrons (paramagnetic species), such as radicals or transition metal ions. researchgate.net While this compound itself is not paramagnetic, EPR would be a critical tool for studying its radical cations or anions, or for characterizing complexes of the molecule with paramagnetic metal ions. The EPR spectrum provides information about the electronic structure of the paramagnetic center.
Mössbauer Spectroscopy: This technique is specific to certain isotopes, most commonly ⁵⁷Fe, and is highly sensitive to the local chemical environment of the nucleus. It provides information on oxidation state, spin state, and site symmetry. While not applicable to this compound directly, it has been used to study iron complexes containing isoxazole ligands, revealing details about the iron center's electronic structure and magnetic properties. acs.orgrug.nl
Elemental Analysis (Combustion Analysis, Elemental Microanalysis, EDX)rsc.orgindexcopernicus.com
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for purity and confirming the molecular formula.
Principles of Elemental Analysis Techniques:
Combustion Analysis (Elemental Microanalysis): This is a destructive method where a small, precisely weighed amount of the sample is combusted in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, nitrogen, and other elements. This is a standard method for confirming the empirical formula of a newly synthesized organic compound. indexcopernicus.comacgpubs.org
Energy-Dispersive X-ray Spectroscopy (EDX or EDS): This technique is typically coupled with an electron microscope. wikipedia.org The incident electron beam excites electrons in the sample, causing the emission of characteristic X-rays. wikipedia.org The energy of these X-rays is specific to each element, and by analyzing the EDX spectrum, the elemental composition of the sample can be determined. mdpi.comwikipedia.org It is particularly useful for spatially resolved elemental analysis.
Application to this compound and its Analogues: For any newly synthesized batch of this compound or its analogues, combustion analysis is essential to verify its elemental composition against the calculated theoretical values. This provides strong evidence for the successful synthesis and purity of the compound.
Table of Representative Elemental Analysis Data for Isoxazole Analogues:
The following table presents example data from the literature for various isoxazole derivatives, illustrating the typical format and precision of elemental analysis results.
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| (3aS,4S,4aR,7aS,8S,8aS)-6-(4-(1-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-3-methyl-4,4a,8,8a-tetrahydro-3aH-4,8-methanoisoxazolo[4,5-f]isoindole-5,7(6H,7aH)-dione acgpubs.org | C₂₈H₂₅ClN₄O₄ | C: 65.05, H: 4.87, N: 10.84 | C: 65.01, H: 4.83, N: 10.79 |
| [(5-Arylisoxazol-3-yl)methoxy]arylmethanol derivative researchgate.net | C₁₇H₁₅NO₃ | C: 72.58, H: 5.37, N: 4.98 | C: 72.74, H: 5.48, N: 4.66 |
| Isoxazole derivative with thiophene acgpubs.org | C₂₆H₂₄N₄O₄S | C: 63.92, H: 4.95, N: 11.47, S: 6.56 | C: 63.87, H: 5.50, N: 11.51, S: 6.84 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This data demonstrates the close agreement between the calculated and experimentally found elemental percentages, which is a hallmark of a pure compound.
Applications of 3 Methoxybenzo D Isoxazole As a Synthetic Building Block
Precursor in Complex Organic Molecule Synthesis
The utility of 3-methoxybenzo[d]isoxazole and its derivatives as precursors in the synthesis of complex organic molecules is well-documented, particularly in the field of medicinal chemistry. The benzisoxazole scaffold is a common feature in a variety of pharmacologically active compounds. e-journals.innih.govnih.gov
A prominent example of the application of a derivative of this compound is in the synthesis of the atypical antipsychotic drug, Paliperidone (B428). A key intermediate in several synthetic routes to Paliperidone is 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole. This intermediate is conceptually derived from a substituted 3-aminobenzo[d]isoxazole, highlighting the importance of the core benzisoxazole structure. The synthesis of such complex molecules often involves the strategic coupling of the benzisoxazole moiety with other heterocyclic systems.
The general synthetic approach to complex molecules like Paliperidone underscores the role of functionalized benzo[d]isoxazoles as crucial building blocks. The ability to introduce various substituents onto the benzisoxazole ring allows for the fine-tuning of the physicochemical and pharmacological properties of the final product.
| Precursor | Target Molecule | Therapeutic Area |
| 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole | Paliperidone | Antipsychotic |
Role in Materials Science and Functional Material Development
While specific research on this compound in materials science is not extensively documented, the broader class of isoxazole (B147169) and benzisoxazole derivatives has shown significant promise in the development of functional materials. researchgate.netresearchgate.net The inherent properties of the isoxazole ring, such as its aromaticity, polarity, and ability to participate in various intermolecular interactions, make it an attractive component for the design of new materials.
Isoxazole-containing compounds have been investigated for their liquid crystalline properties. The rigid, planar structure of the benzisoxazole core could contribute to the formation of ordered mesophases, a key characteristic of liquid crystals. The introduction of a methoxy (B1213986) group can influence the molecule's polarity and polarizability, which are critical factors in determining the stability and nature of the liquid crystalline phase. benthamscience.com
Furthermore, the isoxazole nucleus is a known fluorophore. mdpi.comnih.gov The extended π-system of the benzo[d]isoxazole ring system suggests potential for fluorescence. By modifying the substitution pattern on the aromatic ring, it may be possible to tune the emission and absorption properties, leading to the development of novel fluorescent probes and sensors. scispace.com Although direct applications of this compound in this area are yet to be fully explored, the foundational chemistry of isoxazoles suggests a promising avenue for future research.
Ligand Development in Transition-Metal Catalysis and Organocatalysis
The development of novel ligands is a cornerstone of modern transition-metal catalysis and organocatalysis. nih.govbeilstein-journals.org The presence of nitrogen and oxygen atoms in the isoxazole ring of this compound provides potential coordination sites for metal centers. d-nb.infonih.govresearchgate.netuwindsor.ca The lone pair of electrons on the nitrogen atom can act as a Lewis base, allowing the molecule to function as a ligand in transition-metal complexes.
The electronic properties of the benzisoxazole ring can be modulated by substituents. The electron-donating methoxy group at the 3-position can influence the electron density at the nitrogen atom, thereby affecting the coordination properties of the molecule. This tunability is a desirable feature in ligand design, as it allows for the optimization of the catalytic activity and selectivity of the resulting metal complex.
While the application of this compound itself as a ligand in catalysis is not yet widely reported, the broader family of N-heterocyclic compounds has been extensively used in the development of catalysts for a wide range of organic transformations. The potential for this compound and its derivatives to serve as a new class of ligands in both transition-metal and organocatalysis represents an area ripe for investigation.
Masked 1,3-Diketone Moiety in Retrosynthetic Strategies
In the realm of retrosynthetic analysis, the isoxazole ring is recognized as a masked equivalent of a 1,3-dicarbonyl moiety. researchgate.netmdpi.comnih.govbeilstein-journals.orgresearchgate.net This concept is rooted in the chemical reactivity of the isoxazole ring, which can undergo cleavage under various conditions to reveal a 1,3-dicarbonyl or a related functional group. The synthesis of isoxazoles often proceeds from 1,3-diketones and hydroxylamine (B1172632), further solidifying this synthetic relationship. nih.gov
The this compound core can be conceptually disconnected to a β-keto ester derivative of salicylic (B10762653) acid. This retrosynthetic viewpoint allows chemists to use this compound as a stable and versatile synthon for a 1,3-dicarbonyl functionality embedded within an aromatic framework. The isoxazole ring is stable to a wide range of reaction conditions, allowing for chemical manipulations on other parts of the molecule before the unmasking of the 1,3-dicarbonyl group at a later stage of the synthesis.
This strategy is particularly useful in the synthesis of complex natural products and pharmaceuticals where the direct handling of a reactive 1,3-dicarbonyl compound might be problematic. The use of this compound as a masked 1,3-diketone offers a strategic advantage in the design of efficient and convergent synthetic routes.
| Masked Functionality | Corresponding Synthon |
| 1,3-Diketone | This compound |
Integration into Iterative Methodologies for Sequence-Defined Oligomers and Polymers
The precise control over the sequence of monomers in a polymer chain is a significant challenge in polymer chemistry, with nature providing the ultimate inspiration in the form of proteins and nucleic acids. Iterative synthesis is a powerful strategy for the construction of sequence-defined oligomers and polymers, where monomers are added one by one in a controlled fashion. rsc.org
While the direct integration of this compound into iterative methodologies for sequence-defined oligomers and polymers has not been extensively reported, its bifunctional nature makes it a potential candidate for such applications. By introducing reactive handles at different positions of the this compound core, it could be employed as a monomer in a stepwise polymerization process.
For example, functional groups amenable to orthogonal coupling reactions could be installed on the benzene (B151609) ring and at another position, allowing for the controlled, sequential addition of the monomer unit to a growing chain. The rigidity and defined geometry of the benzisoxazole unit could impart specific conformational preferences to the resulting oligomer or polymer. This area represents a frontier in the application of this compound as a synthetic building block, with the potential to create novel materials with precisely controlled structures and functions.
Future Research Directions and Emerging Opportunities in 3 Methoxybenzo D Isoxazole Chemistry
Development of Novel and Efficient Synthetic Strategies
The development of novel and efficient synthetic strategies for constructing the 3-Methoxybenzo[d]isoxazole core and its derivatives is a primary focus of current research. Traditional methods often involve multi-step procedures with harsh reaction conditions and limited substrate scope. Future research is geared towards overcoming these limitations by developing more streamlined and versatile synthetic routes.
One promising approach is the use of one-pot multicomponent reactions (MCRs). MCRs offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation, thereby reducing waste and saving time and resources. mdpi.comnih.gov For instance, a one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been developed using hydroxylamine (B1172632) hydrochloride, benzaldehyde (B42025) derivatives, and ethyl acetoacetate (B1235776) in an aqueous medium. mdpi.com Adapting such MCR strategies for the synthesis of this compound derivatives from readily available starting materials is a key area for future exploration.
Another area of active research is the development of novel coupling reactions to introduce diverse substituents onto the benzo[d]isoxazole core. For example, the synthesis of 3-methyl-4-phenyl-isoxazole-carboxamide derivatives has been achieved through a coupling reaction using DMAP and EDCI as activating agents. nih.gov Exploring new coupling methodologies will be crucial for expanding the chemical space of this compound derivatives.
| Strategy | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. | Increased efficiency, reduced waste, atom economy. |
| Novel Coupling Reactions | Developing new methods to form carbon-carbon and carbon-heteroatom bonds. | Greater diversity of accessible derivatives. |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. | Improved control over reaction parameters, enhanced safety, scalability. |
Exploration of New Catalytic Systems for Enhanced Selectivity and Reactivity
The discovery and application of new catalytic systems are paramount for achieving higher selectivity and reactivity in the synthesis of this compound and its analogs. While various catalysts have been employed for the synthesis of isoxazoles in general, there is a need to develop catalysts that are specifically tailored for the benzo[d]isoxazole system.
Transition metal catalysis, particularly with copper and ruthenium, has been shown to be effective for the synthesis of isoxazoles. umt.edu However, these catalysts can be expensive and may require stringent reaction conditions. Future research will likely focus on the development of more sustainable and cost-effective catalytic systems. This includes the use of earth-abundant metals and metal-free catalysts. For instance, a metal-free, cascade regio- and stereoselective trifluoromethyloximation has been developed for the synthesis of 4-(trifluoromethyl)isoxazoles. rsc.org
Furthermore, the use of nanocatalysts and reusable heterogeneous catalysts is gaining traction. These catalysts offer advantages such as high surface area, enhanced reactivity, and ease of separation and recycling, aligning with the principles of green chemistry. The application of such catalytic systems to the synthesis of this compound could lead to more efficient and environmentally friendly processes.
| Catalyst Type | Examples | Key Advantages |
| Transition Metal Catalysts | Copper, Ruthenium, Palladium | High reactivity and selectivity. |
| Metal-Free Catalysts | Organocatalysts | Lower cost, reduced toxicity. |
| Nanocatalysts | Metal nanoparticles, metal oxide nanoparticles | High surface area, enhanced reactivity, recyclability. |
| Heterogeneous Catalysts | Solid-supported catalysts | Ease of separation and reuse. |
Integration of Advanced Computational Insights for Rational Molecular Design
Advanced computational methods are becoming indispensable tools for the rational design of novel this compound derivatives with desired properties. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules, providing valuable insights that can guide synthetic efforts. kaust.edu.sa
Molecular docking and molecular dynamics simulations are powerful techniques for studying the interactions between small molecules and biological targets. researchgate.net These methods can be used to predict the binding affinity and mode of action of this compound derivatives, aiding in the design of new drug candidates. For instance, computational approaches have been used to refine the predictive power of molecular docking and support ligand prioritization in the development of new inhibitors. researchgate.net
By integrating computational chemistry with experimental synthesis, researchers can accelerate the discovery and optimization of this compound-based compounds for various applications.
| Computational Method | Application | Benefit |
| Density Functional Theory (DFT) | Predicting molecular properties and reactivity. | Guidance for synthetic planning. |
| Molecular Docking | Predicting binding modes of ligands to macromolecules. | Rational design of bioactive molecules. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecular systems. | Understanding ligand-receptor interactions over time. |
Deeper Understanding of Reaction Mechanisms and Kinetics
A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing existing synthetic methods and developing new, more efficient ones. For the synthesis of isoxazoles, the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes is a key reaction. mdpi.com Future research will focus on elucidating the detailed mechanistic pathways of these reactions, particularly for the formation of the benzo[d]isoxazole ring system.
Kinetic studies can provide valuable information about the factors that influence the rate and selectivity of a reaction. distantreader.org For example, understanding the isomerization kinetics of related heterocyclic systems can provide insights into the stability and reactivity of intermediates in the synthesis of this compound. distantreader.org Theoretical studies can be employed to calculate reaction energies and energy barriers, helping to determine the most favorable reaction pathways. distantreader.org
Investigating the role of catalysts, solvents, and other reaction parameters on the mechanism and kinetics will be essential for the rational development of improved synthetic protocols.
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including this compound. mdpi.com Future research will continue to focus on the development of sustainable and environmentally friendly synthetic methodologies.
This includes the use of greener solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions. mdpi.com Microwave-assisted and ultrasound-assisted synthesis are also promising green techniques that can accelerate reaction rates and improve yields. mdpi.comresearchgate.net For example, the integration of ultrasound in the synthesis of isoxazole (B147169) derivatives has been shown to accelerate reaction kinetics and minimize byproduct formation. mdpi.com
The use of renewable starting materials and catalysts derived from biomass is another important aspect of green chemistry. The development of synthetic routes that minimize waste generation and maximize atom economy will be a key focus of future research in this area. iipseries.org
| Green Chemistry Approach | Description |
| Green Solvents | Utilizing environmentally benign solvents like water or supercritical fluids. |
| Microwave/Ultrasound Assistance | Using alternative energy sources to enhance reaction rates and yields. |
| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste. |
| Renewable Feedstocks | Using starting materials derived from renewable resources. |
| Catalyst Recycling | Employing catalysts that can be easily recovered and reused. |
Expansion of Functionalization and Derivatization Libraries
Creating extensive libraries of functionalized and derivatized this compound compounds is crucial for exploring their full potential in various applications, particularly in drug discovery. researchgate.net Future research will focus on developing versatile and high-throughput methods for introducing a wide range of functional groups at different positions of the benzo[d]isoxazole core.
This includes the development of regioselective functionalization techniques that allow for the precise modification of specific sites on the molecule. umt.edu Direct C-H activation is a powerful strategy for introducing new functional groups without the need for pre-functionalized starting materials. researchgate.net The development of robust C-H functionalization methods for the this compound scaffold would significantly expand the accessible chemical space.
The synthesis of libraries of compounds with diverse substituents will enable systematic structure-activity relationship (SAR) studies, which are essential for identifying lead compounds with optimized properties. nih.gov
Application in Next-Generation Materials and Chemical Technologies
While much of the research on benzo[d]isoxazoles has focused on their biological activities, there are emerging opportunities for their application in next-generation materials and chemical technologies. The unique electronic and photophysical properties of the benzo[d]isoxazole ring system make it an attractive scaffold for the development of novel materials.
For example, isoxazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. The development of this compound-based materials with tailored optical and electronic properties is a promising area for future research.
Furthermore, the application of isoxazoles in areas such as agrochemicals and as intermediates in the synthesis of other complex molecules continues to be an active field of investigation. mdpi.com Exploring the potential of this compound in these and other advanced chemical technologies will be a key driver of future innovation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methoxybenzo[d]isoxazole, and how are intermediates characterized?
- Methodology : A one-pot synthesis using o-hydroxy-α-bromoacetophenone as a starting material with hydroxylamine hydrochloride in methanol can yield 3-substituted benzo[d]isoxazole derivatives. Key intermediates are characterized via elemental analysis, NMR, and mass spectrometry (e.g., δ 3.83 ppm for methoxy groups in NMR) .
- Optimization : Adjusting reaction stoichiometry (e.g., excess nitro compounds) and temperature (room temperature vs. reflux) improves yields. Cyclization steps often require catalytic bases like Et2NH .
Q. How are structural and electronic properties of this compound validated experimentally?
- Characterization :
- NMR : Methoxy protons appear as singlets near δ 3.8–4.0 ppm; aromatic protons show coupling patterns dependent on substitution (e.g., J = 9.6 Hz for adjacent protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 295.3 for C18H17NO3) .
Q. What safety protocols are critical when handling this compound derivatives?
- Safety Measures :
- Use PPE (gloves, goggles) to prevent skin/eye contact; avoid inhalation via fume hoods.
- Store in cool, dry conditions (<25°C) away from oxidizing agents.
- Dispose of waste via certified hazardous waste programs to mitigate aquatic toxicity risks .
Advanced Research Questions
Q. How do substituent positions (e.g., methoxy at C3 vs. C5) influence bioactivity in isoxazole derivatives?
- Case Study : In glutathione reductase (GR) inhibition, 3-(4-chlorophenyl)isoxazole (IC50 = 0.059 mM) shows twice the potency of its C5-substituted analog due to steric and electronic effects on enzyme-substrate binding .
- Methodology :
- Synthesize positional isomers via regioselective cycloaddition (e.g., [3+2] reactions with nitro compounds).
- Compare inhibition kinetics (competitive vs. uncompetitive) using Lineweaver-Burk plots .
Q. What mechanistic insights explain the photodissociation pathways of this compound?
- Experimental : PEPIPICO (Photoelectron Photoion Coincidence) spectroscopy identifies fragmentation products (e.g., CO, HCN) upon UV irradiation, revealing conical intersections and direct/indirect dissociation channels .
- Computational : MP2/DFT simulations map potential energy surfaces, showing methoxy groups stabilize transition states via resonance effects .
Q. How can computational chemistry guide the design of this compound-based enzyme inhibitors?
- Approach :
- Docking Studies : AutoDock/Vina predict binding poses in GR/GST active sites, highlighting hydrogen bonds with Arg<sup>37</sup> or π-π stacking with Phe<sup>84</sup> .
- MD Simulations : Analyze stability of inhibitor-enzyme complexes (RMSD < 2 Å over 100 ns) to prioritize candidates .
Q. What strategies resolve contradictions in reported synthetic yields for polysubstituted isoxazoles?
- Root Cause Analysis :
- Reagent Purity : Trace moisture in nitroacetate esters reduces cyclization efficiency .
- Catalyst Choice : Silver carbene intermediates in three-component reactions improve regioselectivity vs. traditional bases .
Methodological Tables
Table 1 : Key Spectral Data for this compound Derivatives
Table 2 : Inhibition Kinetics of Isoxazole Derivatives on Glutathione Reductase
| Compound | IC50 (mM) | Inhibition Type | Ki (mM) |
|---|---|---|---|
| 3-(4-Chlorophenyl) | 0.059 | Semi-competitive | 0.011 ± 0.002 |
| 5-(4-Chlorophenyl) | 0.120 | Non-competitive | 0.025 ± 0.004 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
